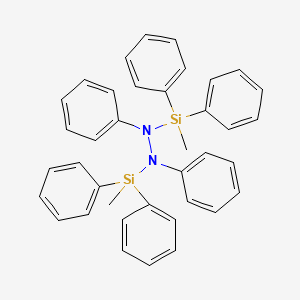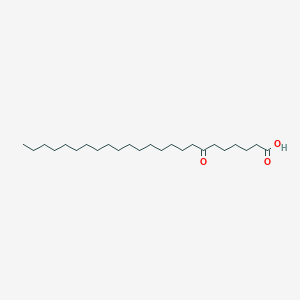
7-oxotetracosanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxotetracosanoic acid is a long-chain fatty acid with the molecular formula C24H46O3 It is a derivative of tetracosanoic acid, characterized by the presence of a keto group at the seventh carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxotetracosanoic acid typically involves the oxidation of tetracosanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxotetracosanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-hydroxytetracosanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Carboxylic acids, other oxidized derivatives
Reduction: 7-Hydroxytetracosanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Oxotetracosanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studies have explored its role in biological systems, including its potential as a biomarker for certain metabolic processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in lipid metabolism and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 7-oxotetracosanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the seventh position allows it to participate in various biochemical reactions, influencing lipid metabolism and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes involved in fatty acid metabolism .
Comparaison Avec Des Composés Similaires
- 13-Oxotetracosanoic acid
- 7-Oxo-7-phenylheptanoic acid
- 7-Octylsulfanyl-heptanoic acid
- 7-Butylsulfanyl-heptanoic acid
- 7-Phenylheptanoic acid
- 7-Oxooctanoic acid
- 3-Oxotetracosanoic acid, sodium salt
- 7-Ketodeoxycholic acid
- 7-Octenoic acid
- 7-Aminoheptanoic acid
Comparison: 7-Oxotetracosanoic acid is unique due to the specific position of the keto group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
6675-96-3 |
|---|---|
Formule moléculaire |
C24H46O3 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
7-oxotetracosanoic acid |
InChI |
InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)21-18-16-19-22-24(26)27/h2-22H2,1H3,(H,26,27) |
Clé InChI |
MANSQDDNHQQJIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


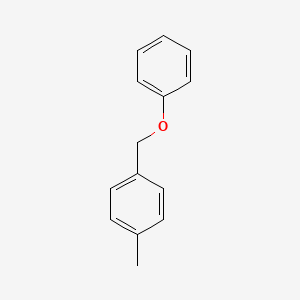


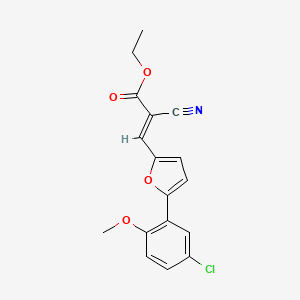
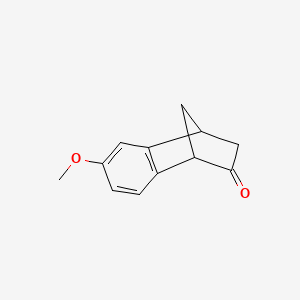

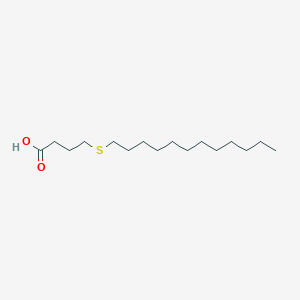

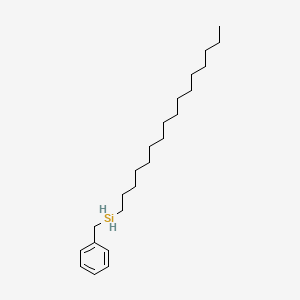
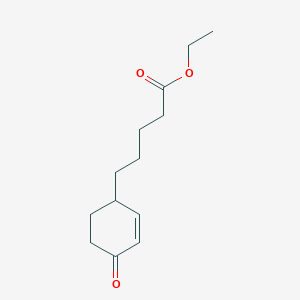


![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
